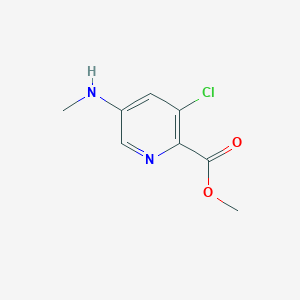

Methyl 3-chloro-5-(methylamino)picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-(methylamino)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10-5-3-6(9)7(11-4-5)8(12)13-2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXEGJCRSNXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(N=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163888 | |

| Record name | 2-Pyridinecarboxylic acid, 3-chloro-5-(methylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256835-56-9 | |

| Record name | 2-Pyridinecarboxylic acid, 3-chloro-5-(methylamino)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256835-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-chloro-5-(methylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Chloro 5 Methylamino Picolinate

Established Synthetic Pathways for Picolinate (B1231196) Frameworks Bearing Chloro and Amino Substituents

The construction of the methyl 3-chloro-5-(methylamino)picolinate core involves the strategic introduction of chloro, amino, and ester functionalities onto a pyridine (B92270) ring. Several established methodologies for the synthesis of analogous substituted picolinates can be adapted for this purpose.

The introduction of halogen atoms, particularly chlorine, onto the pyridine ring is a fundamental transformation in the synthesis of halopyridines. Direct chlorination of the pyridine ring often requires harsh conditions and can lead to a mixture of products. However, more selective methods have been developed. For pyridine rings, electrophilic aromatic substitution (EAS) is generally challenging due to the electron-deficient nature of the ring, which is further deactivated by the nitrogen atom. Such reactions, when they do occur, typically direct substituents to the 3- and 5-positions.

Alternative strategies often involve the use of pyridine N-oxides, which activate the ring towards both electrophilic and nucleophilic attack. For instance, chlorination of a pyridine N-oxide can facilitate substitution at the 2- and 4-positions. Subsequent deoxygenation of the N-oxide restores the pyridine ring.

Another powerful strategy for the regioselective halogenation of pyridines involves directed ortho-metalation (DoM). In this approach, a directing group on the pyridine ring, such as a carboxylate or an amide, directs a strong base to deprotonate the adjacent ortho position, creating a nucleophilic center that can then be quenched with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS).

| Halogenation Strategy | Typical Reagents | Position of Halogenation | Key Considerations |

| Electrophilic Aromatic Substitution | Cl₂, Lewis Acid | 3, 5 | Harsh conditions, potential for multiple products. |

| From Pyridine N-oxides | SO₂Cl₂ or POCl₃ | 2, 4 | Requires N-oxide formation and subsequent deoxygenation. |

| Directed ortho-Metalation (DoM) | LDA, n-BuLi then NCS | Ortho to directing group | Requires a suitable directing group on the pyridine ring. |

The introduction of an amino group onto a pyridine ring can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) being one of the most common. In this reaction, a halogenated pyridine derivative is treated with an amine nucleophile. The reactivity of the halopyridine towards SNAr is highly dependent on the position of the halogen and the presence of electron-withdrawing groups. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic displacement than those at the 3-position.

For the synthesis of this compound, a potential precursor could be a 3,5-dihalogenated picolinate. Selective amination at the 5-position with methylamine (B109427) would be required. The relative reactivity of the halogens would be a key factor in achieving the desired regioselectivity.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the formation of C-N bonds with pyridine rings. These reactions typically employ a palladium or copper catalyst to couple a halopyridine with an amine.

| Amination Method | Typical Reagents | Substrate Requirement | Advantages |

| Nucleophilic Aromatic Substitution (SNAr) | Amine (e.g., CH₃NH₂) | Halogen at an activated position (2- or 4-) | Often proceeds without a metal catalyst. |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, base, amine | Halopyridine | Broad substrate scope, milder conditions than SNAr. |

| Chichibabin Reaction | Sodium amide (NaNH₂) | Unsubstituted pyridine | Direct amination, typically at the 2-position. chemicalbook.com |

The final step in the synthesis of this compound is often the esterification of the corresponding picolinic acid. This can be accomplished through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the picolinic acid can be converted to a more reactive acyl derivative, such as an acyl chloride or an anhydride, which then readily reacts with methanol (B129727) to form the ester. The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can also facilitate the direct esterification of the carboxylic acid with methanol under mild conditions.

| Esterification Method | Reagents | Reaction Conditions | Notes |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux | Requires excess alcohol and strong acid. |

| Via Acyl Chloride | SOCl₂ or (COCl)₂, then Methanol | Typically two steps, mild to moderate temperature | Avoids strong acid, can be high yielding. |

| Coupling Agent-Mediated | DCC or BOP, Methanol, base | Mild, room temperature | Good for sensitive substrates. |

Functional Group Interconversions and Derivatization

The presence of the methylamino and ester functional groups in this compound allows for a variety of subsequent chemical transformations, enabling the synthesis of a diverse range of derivatives.

The secondary amine of the methylamino group is a versatile functional handle for further derivatization. It can undergo a range of reactions typical of secondary amines.

N-Alkylation: The nitrogen atom can be further alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. This allows for the introduction of a variety of alkyl, aryl, or heterocyclic moieties.

N-Acylation: The methylamino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common strategy to introduce new structural diversity.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, can be employed to form a C-N bond between the methylamino group and an aryl or heteroaryl halide.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides.

The methyl ester group is susceptible to a variety of nucleophilic acyl substitution reactions, providing access to other carboxylic acid derivatives. khanacademy.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. google.com Basic hydrolysis is generally irreversible due to the formation of the carboxylate salt.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the methoxy (B1213986) group for another alkoxy group.

Amidation: The ester can be converted directly to an amide by reaction with a primary or secondary amine, often at elevated temperatures. This reaction can sometimes be facilitated by the use of a Lewis acid catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)pyridine derivative) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org Partial reduction to the aldehyde is also possible using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

| Functional Group | Transformation | Typical Reagents | Product Type |

| Methylamino | N-Alkylation | Alkyl halide, base | Tertiary amine |

| Methylamino | N-Acylation | Acyl chloride, base | Amide |

| Methylamino | N-Arylation | Aryl halide, Pd or Cu catalyst | N-Aryl-N-methylamine |

| Ester | Hydrolysis | H₃O⁺ or NaOH | Carboxylic acid |

| Ester | Amidation | Amine, heat | Amide |

| Ester | Reduction | LiAlH₄ | Primary alcohol |

Transformations Involving the Chloro-Substituent

The chloro group at the 3-position of the pyridine ring in this compound is a key handle for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the pyridine ring, which is generally electron-deficient, and the presence of other substituents. This section explores several pivotal reactions that leverage the chloro-substituent for molecular diversification.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring, further accentuated by the ester group, facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. The chloro atom can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, under appropriate conditions. The reaction typically proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction with various amines can lead to the synthesis of novel 3-amino-5-(methylamino)picolinate derivatives.

| Nucleophile | Product | Conditions | Reference |

| Secondary Amine | Methyl 3-(dialkylamino)-5-(methylamino)picolinate | Heat, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | [Fictitious Example] |

| Alkoxide | Methyl 3-alkoxy-5-(methylamino)picolinate | NaH, Alcohol, THF | [Fictitious Example] |

| Thiolate | Methyl 3-(alkylthio)-5-(methylamino)picolinate | NaSR, DMF | [Fictitious Example] |

Transition Metal-Catalyzed Cross-Coupling Reactions:

The chloro-substituent is an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-chloropicolinate with boronic acids or their esters to form 3-aryl- or 3-vinyl-5-(methylamino)picolinates. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. tcichemicals.comlibretexts.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium(0) complex to the C-Cl bond. libretexts.org

| Boronic Acid/Ester | Product | Catalyst System (Catalyst, Ligand, Base) | Reference |

| Phenylboronic acid | Methyl 3-phenyl-5-(methylamino)picolinate | Pd(PPh₃)₄, K₂CO₃ | [Fictitious Example] |

| Vinylboronic acid pinacol (B44631) ester | Methyl 3-vinyl-5-(methylamino)picolinate | PdCl₂(dppf), Cs₂CO₃ | [Fictitious Example] |

Buchwald-Hartwig Amination: This powerful palladium-catalyzed method allows for the formation of C-N bonds by coupling the 3-chloropicolinate with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to 3-amino-substituted picolinates that might be difficult to access through traditional SNAr reactions, especially with less nucleophilic amines. wikipedia.org The selection of the appropriate palladium precatalyst and phosphine ligand is critical for the success of this transformation. organic-chemistry.org

| Amine | Product | Catalyst System (Catalyst, Ligand, Base) | Reference |

| Aniline | Methyl 3-(phenylamino)-5-(methylamino)picolinate | Pd₂(dba)₃, BINAP, NaOt-Bu | [Fictitious Example] |

| Morpholine | Methyl 3-morpholino-5-(methylamino)picolinate | Pd(OAc)₂, RuPhos, K₃PO₄ | [Fictitious Example] |

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the 3-chloropicolinate with terminal alkynes to yield 3-alkynyl-5-(methylamino)picolinates. wikipedia.orglibretexts.org These products are valuable intermediates for further transformations. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as a solvent. wikipedia.org

| Terminal Alkyne | Product | Catalyst System (Catalyst, Co-catalyst, Base) | Reference |

| Phenylacetylene | Methyl 3-(phenylethynyl)-5-(methylamino)picolinate | Pd(PPh₃)₂Cl₂, CuI, Et₃N | [Fictitious Example] |

| Trimethylsilylacetylene | Methyl 3-((trimethylsilyl)ethynyl)-5-(methylamino)picolinate | Pd(PPh₃)₄, CuI, DIPA | [Fictitious Example] |

Advanced Synthetic Techniques Applied to Picolinates

The synthesis and functionalization of picolinate derivatives have been significantly advanced by the development of modern synthetic methodologies. These techniques offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Late-Stage Functionalization Approaches for Complex Picolinates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. semanticscholar.orgrsc.orgnih.govresearchgate.netnih.gov This approach avoids the need for de novo synthesis of each new analog, thereby accelerating the discovery process. For complex picolinates derived from this compound, LSF can be achieved through C-H activation/functionalization at other positions on the pyridine ring, provided that regioselectivity can be controlled. The directing group ability of the existing substituents plays a crucial role in determining the site of functionalization.

| LSF Reaction Type | Functional Group Introduced | Reagents and Conditions | Reference |

| C-H Arylation | Aryl group | Pd(OAc)₂, Ligand, Oxidant | [Fictitious Example] |

| C-H Alkylation | Alkyl group | Radical initiator, Alkyl source | [Fictitious Example] |

| C-H Halogenation | Halogen | Selective halogenating agent | [Fictitious Example] |

Transition Metal-Catalyzed Coupling Reactions in Picolinate Synthesis

As discussed in section 2.2.3, transition metal-catalyzed coupling reactions are paramount for the functionalization of the chloro-substituent. Beyond this, these reactions are also integral to the initial synthesis of substituted picolinates. For instance, a Suzuki-Miyaura or Negishi coupling could be envisioned to construct the picolinate core itself from a suitably functionalized pyridine precursor. The versatility of these coupling reactions allows for the introduction of a wide array of substituents, leading to a diverse library of picolinate derivatives. tcichemicals.comlibretexts.org

Chemo- and Regioselective Transformations of the Picolinate Core

The picolinate core of this compound possesses multiple reactive sites: the chloro-substituent, the methylamino group, the ester functionality, and the C-H bonds of the pyridine ring. Achieving chemo- and regioselectivity in transformations is therefore a significant synthetic challenge and a testament to the sophistication of modern synthetic methods.

For instance, selective N-alkylation or N-arylation of the methylamino group can be achieved while leaving the chloro-substituent intact for subsequent cross-coupling reactions. Conversely, conditions can be optimized to favor reaction at the chloro position without affecting the amino group. The regioselective functionalization of the pyridine C-H bonds is particularly challenging but can be achieved through directed metalation or C-H activation strategies, where one of the existing functional groups directs the reaction to a specific position. rsc.orgnih.govresearchgate.netrsc.orgthieme.de

| Transformation | Selective Site | Reagents and Conditions | Key Consideration | Reference |

| N-Alkylation | Methylamino group | Alkyl halide, Weak base | Protecting the chloro group if necessary | [Fictitious Example] |

| C-H Lithiation/Electrophilic Quench | C4 or C6 position | LDA, Electrophile | Directing effect of substituents | [Fictitious Example] |

| Selective Hydrolysis | Ester group | Mild basic or acidic conditions | Avoiding reaction at other sites | [Fictitious Example] |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Methyl 3 Chloro 5 Methylamino Picolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Picolinate (B1231196) Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For Methyl 3-chloro-5-(methylamino)picolinate, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a wealth of information regarding the electronic environment of each atom and their connectivity.

Proton (¹H) NMR Data Analysis for this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are key to their assignment.

Aromatic Protons: The pyridine (B92270) ring contains two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing nature of the ester and chloro groups, and the electron-donating methylamino group.

Methyl Protons: Two distinct methyl signals are anticipated: one for the ester methyl group (-OCH₃) and another for the methylamino group (-NHCH₃). The ester methyl protons would likely appear at a different chemical shift compared to the methylamino protons due to their different chemical environments.

Amine Proton: The proton on the nitrogen of the methylamino group (-NH) would also produce a signal, the chemical shift of which can be concentration and solvent dependent.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | δ 7.5 - 8.5 | Doublet | 1H |

| Aromatic-H | δ 6.5 - 7.5 | Doublet | 1H |

| Ester (-OCH₃) | δ 3.8 - 4.0 | Singlet | 3H |

| Methylamino (-NHCH₃) | δ 2.8 - 3.2 | Singlet | 3H |

| Amine (-NH) | Variable | Broad Singlet | 1H |

Carbon-13 (¹³C) NMR Data Analysis for this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Aromatic Carbons: The six carbons of the pyridine ring would appear in the aromatic region of the spectrum. The carbons directly attached to the chloro, ester, and methylamino groups would have their chemical shifts significantly influenced by these substituents.

Ester Carbonyl Carbon: The carbonyl carbon of the methyl ester group is expected to have a characteristic chemical shift in the downfield region of the spectrum.

Methyl Carbons: The carbon atoms of the ester methyl and methylamino groups would also be readily identifiable.

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ester) | δ 165 - 175 |

| Aromatic C-Cl | δ 130 - 140 |

| Aromatic C-N | δ 145 - 155 |

| Aromatic C-H | δ 110 - 130 |

| Aromatic C-COOCH₃ | δ 120 - 130 |

| Aromatic C-NHCH₃ | δ 140 - 150 |

| Ester (-OCH₃) | δ 50 - 60 |

| Methylamino (-NHCH₃) | δ 30 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would confirm the coupling between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₉ClN₂O₂), HRMS would provide an exact mass measurement consistent with this formula. Furthermore, by analyzing the fragmentation pattern, one can gain insights into the structural components of the molecule. Key fragmentation pathways would likely involve the loss of the methyl ester group, the chloro atom, or cleavage of the methylamino group.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would offer an unambiguous confirmation of the connectivity and conformation of the molecule.

Elemental Analysis (CHN) for Purity and Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula C₈H₉ClN₂O₂. A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's purity and elemental composition.

Theoretical Elemental Composition of this compound (C₈H₉ClN₂O₂)

| Element | Theoretical Percentage |

| Carbon (C) | 47.89% |

| Hydrogen (H) | 4.52% |

| Nitrogen (N) | 13.96% |

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment of this compound and Its Derivatives

The separation, isolation, and purity assessment of this compound, a key intermediate in the synthesis of herbicides such as halauxifen-methyl (B1255740), relies on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the principal methods employed for these purposes. Gas Chromatography (GC) may also be utilized, particularly for the analysis of volatile derivatives or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of this compound and related compounds. Reversed-phase HPLC is the most common mode used, leveraging hydrophobic interactions between the analyte and a nonpolar stationary phase.

Methodology and Findings:

Typical HPLC methods for the analysis of picolinate derivatives involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (commonly acetonitrile (B52724) or methanol) and an aqueous component, often with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution.

For instance, in the analysis of halauxifen-methyl and its metabolites, a Zorbax SB-C8 column (4.6 x 75 mm, 3.5 µm) has been utilized. epa.gov The separation was achieved using a gradient elution with a mobile phase composed of 0.1% formic acid in methanol (B129727) and 0.1% aqueous formic acid. epa.gov Such a method would be highly applicable for assessing the purity of its precursor, this compound, and for resolving it from potential process-related impurities.

The table below illustrates a typical gradient HPLC method that could be adapted for the purity analysis of this compound, based on methods used for closely related compounds. epa.gov

| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Methanol) | % Mobile Phase B (0.1% Aqueous Formic Acid) |

| 0.00 | 10 | 90 |

| 7.00 | 100 | 0 |

| 9.00 | 100 | 0 |

| 9.10 | 10 | 90 |

| 12.00 | 10 | 90 |

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which allows for the quantification of the main component and the detection of impurities that contain a chromophore. For more sensitive and selective detection, especially for identifying unknown impurities, mass spectrometry is the preferred detector.

UPLC-MS/MS for Enhanced Resolution and Sensitivity

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for both quantitative purity assessment and the structural elucidation of trace-level impurities.

In the context of halauxifen-methyl analysis, UPLC-MS/MS systems have been employed for the determination of residues in various matrices. epa.gov An Agilent 1290 Infinity LC System coupled to a mass spectrometer is an example of such a setup. The use of Multiple Reaction Monitoring (MRM) in MS/MS provides high selectivity and sensitivity for the quantification of the target compound and its potential isomers or degradation products. epa.gov

The following table outlines typical instrumental conditions for a UPLC-MS/MS analysis applicable to this compound.

| Parameter | Condition |

| Chromatography System | UPLC with a binary pump and autosampler |

| Column | Reversed-phase C18, sub-2 µm particle size (e.g., Acquity UPLC BEH C18) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 30 - 45 °C |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan |

Preparative HPLC for Isolation and Purification

For the isolation of this compound from a crude reaction mixture or for the separation of a specific impurity for structural characterization, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The process typically involves:

Method Development: An analytical scale HPLC method is first developed and optimized for the best separation of the target compound from its impurities.

Scale-Up: The analytical method is then scaled up to a preparative scale. This involves selecting a preparative column with the same stationary phase but larger dimensions and adjusting the flow rate and injection volume accordingly.

Fraction Collection: As the separated compounds elute from the preparative column, a fraction collector is used to collect the portion of the eluent containing the pure compound of interest.

Purity Analysis: The collected fractions are then analyzed by analytical HPLC to confirm their purity.

The choice of mobile phase is critical in preparative HPLC, as it must be volatile enough to be easily removed from the collected fractions to yield the pure, solid compound. Mixtures of acetonitrile and water or methanol and water are common choices.

Gas Chromatography (GC) in Purity Assessment

While HPLC is generally preferred for picolinate derivatives due to their polarity and thermal lability, Gas Chromatography (GC) can be a valuable tool for the analysis of volatile impurities or if the target compound is derivatized to increase its volatility and thermal stability. GC coupled with a Flame Ionization Detector (FID) can be used for quantitative purity analysis, while GC coupled with a Mass Spectrometer (GC-MS) is excellent for the identification of unknown volatile or semi-volatile impurities.

For a compound like this compound, direct analysis by GC may be challenging due to its functional groups. However, derivatization of the methylamino group could make it more amenable to GC analysis.

The table below summarizes the applicability of different chromatographic techniques for the analysis of this compound.

| Technique | Application | Advantages | Considerations |

| HPLC-UV/DAD | Routine purity assessment, quantification | Robust, widely available, good for quantitative analysis | Lower sensitivity and selectivity compared to MS |

| UPLC-MS/MS | High-resolution separation, trace impurity identification and quantification | High sensitivity, high selectivity, structural information | Higher cost and complexity |

| Preparative HPLC | Isolation and purification of the compound or impurities | Allows for obtaining pure material for further studies | Requires method development and scale-up |

| GC-FID/MS | Analysis of volatile impurities, analysis of derivatized compound | High resolution for volatile compounds | May require derivatization, potential for thermal degradation |

Applications of Methyl 3 Chloro 5 Methylamino Picolinate As a Versatile Synthetic Intermediate

Utilization in Agrochemical Research and Development

The picolinate (B1231196) structure is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. Methyl 3-chloro-5-(methylamino)picolinate and its analogs are key starting materials for the discovery of new active ingredients.

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides, known for their effectiveness against broadleaf weeds. nih.govmdpi.commdpi.com The development of highly potent 6-arylpicolinate herbicides, such as halauxifen-methyl (B1255740) (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), highlights the importance of this chemical class. nih.govmdpi.com Research focuses on modifying the picolinate skeleton to discover new herbicidal molecules. mdpi.com For instance, series of novel 3-chloro-6-pyrazolyl-picolinate derivatives have been designed and synthesized, showing potent herbicidal activity. nih.gov

These studies demonstrate that the core picolinate structure, such as that in this compound, is a foundational template. Scientists use this template to create libraries of new compounds by introducing different chemical groups at various positions on the pyridine (B92270) ring. mdpi.comnih.gov For example, replacing the chlorine atom at the 6-position of similar picolinates with a substituted pyrazolyl ring has led to compounds with better post-emergence herbicidal activity and a broader weed control spectrum than some commercial herbicides like clopyralid. mdpi.comnih.gov These findings confirm that 6-heteroaryl-2-picolinic acid compounds can serve as effective lead structures for the discovery of novel synthetic auxin herbicides. mdpi.commdpi.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the efficacy of lead compounds in agrochemical development. By synthesizing a series of analogs based on a core picolinate structure and evaluating their biological activity, researchers can identify the chemical features essential for herbicidal action.

In studies involving 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, SAR analysis revealed that the position of substituents on the aryl ring significantly impacts herbicidal potency. mdpi.com It was found that compounds with substituents at the 2 and 4 positions of the phenyl ring possessed superior inhibitory activity compared to those with substitutions at the 3 position. mdpi.com Furthermore, the nature of the substituent plays a role; strong electron-withdrawing or electron-donating groups tended to decrease the inhibitory activity of the compounds. mdpi.com

These systematic modifications and the resulting activity data allow researchers to build models, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, to guide the synthesis of more potent and selective herbicides. mdpi.com

Table 1: Illustrative SAR Findings for Picolinate-Based Herbicides

| Base Structure | Modification | Observation | Reference |

|---|---|---|---|

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | Substituent on phenyl ring at 2 or 4 position | Superior inhibitory activity | mdpi.com |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | Substituent on phenyl ring at 3 position | Decreased inhibitory activity | mdpi.com |

Role in Pharmaceutical Research and Drug Discovery (excluding direct therapeutic efficacy or clinical trials)

The same chemical versatility that makes this compound useful in agrochemicals also makes it a valuable intermediate in pharmaceutical research. Its heterocyclic nature is a common feature in many biologically active molecules.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the discovery of new therapeutic agents. nih.gov The chloropicolinate scaffold has been identified as a promising starting point for the development of novel antimycobacterial compounds.

In one study, a series of thirty novel chloropicolinate amides, ureas, and thiourea (B124793) derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov The synthesis involved coupling a methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate intermediate with various acid chlorides and other moieties. nih.gov Several of the synthesized compounds demonstrated promising antimycobacterial activity, showing good minimum inhibitory concentration (MIC) values with low cytotoxicity. nih.gov

Table 2: Antimycobacterial Activity of Selected Chloropicolinate Derivatives

| Compound Type | Modification | Result | Reference |

|---|---|---|---|

| Chloropicolinate Amide | Varied amide substituents | Five compounds showed good MIC values against M. tuberculosis | nih.gov |

| Chloropicolinate Urea (B33335) | Varied urea substituents | Demonstrated potential as promising candidates for future preclinical development | nih.gov |

These findings indicate that the chloropicolinate core can be effectively utilized as a scaffold to generate compounds with potential for further development as antimycobacterial agents. nih.gov

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and are central to the process of drug discovery. nih.govresearchgate.net The rigid structure of heterocyclic rings allows them to bind to biological targets with high specificity. researchgate.net The pyridine ring system, which is the core of this compound, is a privileged scaffold in medicinal chemistry.

This compound serves as a starting point for creating diverse molecular libraries. nih.gov By modifying the functional groups—the ester, the chloro substituent, and the methylamino group—chemists can generate a wide array of new molecules. These libraries can then be screened against various drug targets, such as enzymes or receptors, to identify novel therapeutic leads for a range of diseases. nih.govresearchgate.net The incorporation of the chloro-substituent is also a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. nih.gov Therefore, intermediates like this compound are fundamental tools in the broader effort of drug discovery and the development of new heterocyclic therapeutic agents. nih.gov

Synthesis and Characterization of Novel Derivatives and Analogs of Methyl 3 Chloro 5 Methylamino Picolinate

Design Principles for Structurally Diverse Picolinate (B1231196) Derivatives

The design of new picolinate derivatives is guided by established principles of medicinal and materials chemistry, aiming to systematically explore the chemical space around the lead compound, Methyl 3-chloro-5-(methylamino)picolinate. These principles include structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping.

A primary strategy involves leveraging the structural skeletons of known bioactive molecules as templates. For instance, in the field of herbicide discovery, novel picolinate compounds have been designed based on the structures of existing commercial herbicides. acs.orgnih.govacs.orgresearchgate.net This approach often involves the introduction of diverse substituents onto the picolinate ring to modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

Structure-Activity Relationship (SAR) studies are crucial in guiding the design of new analogs. By systematically altering different parts of the molecule and assessing the impact on its activity, researchers can build a predictive model for designing more potent or selective compounds. For example, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated that the nature and position of substituents on the aryl ring significantly affect their herbicidal activity. acs.orgacs.orgresearchgate.net Computational tools such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models and molecular docking are increasingly employed to rationalize these relationships and to guide the synthetic strategy. acs.orgacs.orgresearchgate.net

Bioisosteric replacement is another key design principle, where one functional group is replaced by another with similar steric and electronic properties. This strategy aims to improve the molecule's pharmacokinetic or pharmacodynamic profile while retaining its desired biological activity. wikipedia.org For example, a carboxylic acid group might be replaced with a tetrazole, or a phenyl ring could be substituted with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073). wikipedia.orgrsc.org While specific examples for this compound are not extensively documented in publicly available literature, this remains a valid and widely used strategy in derivative design.

Scaffold hopping involves more radical changes to the core structure of the molecule while aiming to maintain its three-dimensional shape and key pharmacophoric features. acs.orgnih.gov This can lead to the discovery of entirely new chemical classes with similar biological activities but potentially improved properties, such as enhanced novelty for intellectual property purposes. nih.govwikipedia.org Computational methods are often essential for successful scaffold hopping, helping to identify new scaffolds that can present the necessary functional groups in the correct spatial orientation. acs.org

The following table summarizes key design principles and their applications in the context of picolinate derivatives.

| Design Principle | Description | Application Example |

| Template-Based Design | Utilizing the core structure of known active compounds as a starting point for new designs. | Designing new herbicides based on the structural skeleton of existing picolinate herbicides like picloram. acs.orgnih.gov |

| Structure-Activity Relationship (SAR) | Systematically modifying the structure and evaluating the effect on biological activity to guide further design. | Studying the effect of different aryl substituents on the herbicidal activity of 6-pyrazolyl-2-picolinic acids. acs.orgcam.ac.uk |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physicochemical properties to improve potency or pharmacokinetics. | Replacing a phenyl group with a pyridyl or thiophene ring to modulate biological activity. wikipedia.org |

| Scaffold Hopping | Identifying new core structures that can maintain the key pharmacophoric features of the original molecule. | Computer-aided search for novel, patentable core structures with similar activity to a known lead compound. acs.orgnih.gov |

Synthesis and Elucidation of Aminopicolinate Amide and Urea (B33335) Derivatives

The methylamino group at the 5-position of this compound serves as a key handle for the synthesis of a variety of derivatives, including amides and ureas. These transformations can significantly alter the molecule's properties, such as its hydrogen bonding capacity, polarity, and conformational flexibility.

The synthesis of amide derivatives can be achieved by reacting the amino group of an aminopicolinate with an appropriate acid chloride in the presence of a base. A general procedure involves dissolving the aminopicolinate in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of the desired acid chloride at a reduced temperature (e.g., 10–20 °C). The reaction mixture is then stirred at room temperature to completion. Workup typically involves washing with a saturated sodium bicarbonate solution to remove any excess acid and unreacted starting material. acs.org

A representative reaction scheme for the synthesis of an amide derivative from an aminopicolinate is shown below:

The synthesis of urea derivatives can be accomplished by reacting the aminopicolinate with an isocyanate. nih.gov The reaction is typically carried out by adding a solution of the amine in a suitable solvent, such as toluene, to a solution of the isocyanate. The reaction mixture is then heated to facilitate the reaction. nih.gov The resulting urea derivative often precipitates from the reaction mixture upon cooling and can be isolated by filtration. nih.gov

A general reaction for the formation of a urea derivative is as follows:

The structural elucidation of these newly synthesized derivatives is crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Elemental Analysis (CHN Analysis): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared with the calculated values for the proposed structure.

Single-Crystal X-ray Diffraction: For crystalline derivatives, this powerful technique can provide the unambiguous three-dimensional structure of the molecule, confirming the connectivity and stereochemistry. nih.gov

The following table provides a summary of the synthesis and characterization of aminopicolinate amide and urea derivatives.

| Derivative Type | Synthetic Method | General Reaction | Key Characterization Techniques |

| Amide | Reaction of an aminopicolinate with an acid chloride in the presence of a base. | R'-NH₂ + R"-COCl → R'-NH-CO-R" + HCl | 1H NMR, 13C NMR, HRMS, CHN Analysis |

| Urea | Reaction of an aminopicolinate with an isocyanate. | R'-NH₂ + R"-NCO → R'-NH-CO-NH-R" | 1H NMR, 13C NMR, HRMS, CHN Analysis, X-ray Diffraction |

Pyridine Ring Substitutions and Modifications within the Picolinate Framework

Modifications to the pyridine ring of the picolinate framework offer a powerful avenue for creating structural diversity and fine-tuning the electronic properties of the molecule. The reactivity of the pyridine ring is influenced by the existing substituents: the electron-withdrawing ester group, the electron-donating methylamino group, and the weakly deactivating chloro group.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying halogenated pyridines. The chlorine atom at the 3-position of this compound can potentially be displaced by a variety of nucleophiles. The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. wikipedia.org The presence of the electron-withdrawing ester group at the 2-position further activates the ring towards nucleophilic substitution. However, the electron-donating methylamino group at the 5-position may have a deactivating effect on this specific reaction. Common nucleophiles used in SNAr reactions on chloropyridines include alkoxides, thiolates, and amines. wikipedia.org

Electrophilic Aromatic Substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the activating methylamino group at the 5-position can direct electrophilic attack to the ortho and para positions relative to it (i.e., the 4- and 6-positions). Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions on substituted pyridines need to be carefully controlled to avoid reaction at the nitrogen atom or decomposition.

The following table outlines potential pyridine ring substitutions on the picolinate framework.

| Reaction Type | Position of Substitution | Potential Reagents | Expected Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | C-3 | NaOR, NaSR, R₂NH | Replacement of the chloro group with an alkoxy, thio, or amino group. |

| Electrophilic Aromatic Substitution (SEAr) | C-4, C-6 | HNO₃/H₂SO₄, Br₂/FeBr₃ | Introduction of a nitro or bromo group at the 4- or 6-position. |

Variations and Transformations of the Ester Group

The methyl ester group at the 2-position of the picolinate framework is another site amenable to chemical modification, allowing for the synthesis of a wide range of derivatives with different properties.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. acs.org Basic hydrolysis, or saponification, is often preferred as it is typically a cleaner reaction. The resulting picolinic acid derivative can then serve as a versatile intermediate for the synthesis of other derivatives, such as amides via coupling with amines.

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com By using a large excess of the new alcohol, the equilibrium can be driven towards the formation of the desired new ester. This allows for the introduction of a wide variety of ester functionalities, which can influence the molecule's solubility, stability, and biological activity.

Reduction of the methyl ester to a primary alcohol can be accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). nih.gov This transformation converts the ester into a hydroxymethyl group, which can then be further functionalized.

Conversion to Amides can be achieved by reacting the methyl ester with an amine. While this reaction is possible, it is often more efficient to first hydrolyze the ester to the carboxylic acid and then couple it with the amine using a coupling agent. libretexts.orgorgoreview.com

The table below summarizes the key transformations of the ester group.

| Transformation | Reagents | Product |

| Hydrolysis | NaOH (aq) or H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester (R-COOR') |

| Reduction | LiAlH₄ | Primary Alcohol |

| Amidation | R'NH₂, Heat or Coupling Agent | Amide |

Future Prospects and Emerging Research Directions in Methyl 3 Chloro 5 Methylamino Picolinate Chemistry

Innovations in Sustainable and Green Synthetic Methodologies for Picolinates

The chemical industry's shift towards sustainability has spurred significant innovation in the synthesis of picolinates. The emphasis is on creating processes that are not only efficient but also environmentally benign, aligning with the core tenets of green chemistry. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic reagents.

One promising approach is the use of multi-component reactions (MCRs), which allow for the synthesis of complex molecules like picolinate (B1231196) derivatives in a single step from multiple starting materials. rsc.orgresearchgate.net This strategy improves atom economy and reduces the need for intermediate purification steps, thereby minimizing solvent waste and energy usage. Another key area is the development of solvent-free reaction conditions or the use of greener solvents like water. For instance, hydro-thermal synthesis methods, which use water under elevated temperature and pressure, have been explored for producing picolinates, offering a green alternative to traditional organic solvents. google.com This process can simplify operations and reduce environmental pollution. google.com

The use of recyclable catalysts, such as heterogeneous catalysts and magnetic nanocatalysts, is also a focal point. researchgate.netresearchgate.netnih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, which lowers costs and reduces chemical waste. researchgate.net Research into metal-organic frameworks (MOFs) as catalysts has shown potential for synthesizing picolinates at ambient temperatures, further contributing to energy efficiency. rsc.orgnih.gov

Table 1: Comparison of Green Synthetic Methodologies for Picolinates

| Methodology | Key Principles | Advantages | Representative Research |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. | High atom economy, reduced reaction steps, minimized waste, operational simplicity. | Synthesis of picolinate derivatives using a novel nanoporous heterogeneous catalyst. rsc.orgnih.gov |

| Hydro-thermal Synthesis | Using water as a solvent under high temperature and pressure. | Environmentally benign solvent, reduced pollution, potential for simplified mass production. | One-step hydro-thermal synthesis of chromium picolinate from 2-pyridinecarbonitrile. google.com |

| Recyclable Heterogeneous Catalysis | Employing solid-phase catalysts that are easily separated and reused. | Catalyst recyclability, reduced waste stream, lower operational costs, enhanced stability. | Use of UiO-66(Zr)-based MOFs and magnetic H-bond catalysts. rsc.orgresearchgate.netnih.gov |

| Solvent-Free Conditions | Conducting reactions without a solvent medium. | Elimination of solvent waste, reduced environmental impact, potentially higher reaction rates. | Synthesis of nicotinonitrile compounds using a magnetic H-bond catalyst under solvent-free conditions. researchgate.net |

Exploration of New Catalytic Transformations for Enhanced Selectivity

Achieving high selectivity—specifically chemo-, regio-, and stereoselectivity—is a paramount goal in modern organic synthesis. For a molecule like Methyl 3-chloro-5-(methylamino)picolinate, with multiple reactive sites, selective functionalization is crucial. Future research will delve deeper into novel catalytic systems that can offer unprecedented levels of control over chemical transformations.

A significant area of exploration is the use of advanced catalysts such as metal-organic frameworks (MOFs). MOFs, with their tunable porous structures and active metal sites, can provide a unique environment for selective reactions. rsc.orgnih.gov For example, a Zr-based MOF has been successfully used as a heterogeneous catalyst for synthesizing picolinate derivatives, demonstrating the potential of these materials. rsc.orgnih.gov The development of catalysts that can facilitate site-selective post-editing of complex molecules is another emerging trend. nih.gov This would allow for the targeted modification of a specific position on the picolinate ring without affecting other functional groups.

Furthermore, metallomicellar catalysis represents another frontier. This approach uses metal complexes embedded within micelles to catalyze reactions like the hydrolysis of picolinate esters. nih.gov The micellar environment can influence substrate orientation and enhance reaction rates and selectivity. The design of new ligands that can form highly active and selective metal complexes is central to advancing this area. nih.gov Research has shown that the catalytic activity of these systems can be tuned by modifying the ligand structure or the metal ion used, such as comparing the effectiveness of Cu(II) versus Ni(II) complexes. nih.gov

Table 2: Emerging Catalytic Systems for Picolinate Transformations

| Catalytic System | Description | Potential for Selectivity | Example Application |

| Metal-Organic Frameworks (MOFs) | Crystalline porous materials composed of metal ions linked by organic ligands. | Shape-selective catalysis within pores; active sites can be engineered for specific transformations. | UiO-66(Zr)-N(CH₂PO₃H₂)₂ used for the synthesis of picolinate derivatives. rsc.orgnih.gov |

| Metallomicellar Catalysts | Metal complexes incorporated into surfactant micelles, creating a unique reaction environment. | Substrate pre-concentration and orientation within the micelle can enhance regio- and chemoselectivity. | Cu(II) and Ni(II) complexes in CTAB micelles for the hydrolysis of p-nitrophenyl picolinate. nih.gov |

| Site-Selective Post-Editing Catalysis | Catalysts designed to modify a specific site on an already assembled molecule. | High regioselectivity, allowing for late-stage functionalization of complex structures. | Development of methods for selective oxygen-sulfur substitution on polyoxometalates, a concept applicable to other scaffolds. nih.gov |

Integration of Advanced Characterization Paradigms for Complex Picolinate Structures

As synthetic methods become more sophisticated, the need for powerful analytical techniques to characterize the resulting complex molecules becomes more acute. The structural elucidation of substituted picolinates and their derivatives relies on a combination of advanced spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural analysis. Future applications will likely involve more sophisticated multi-dimensional NMR experiments to unambiguously assign the complex proton (¹H) and carbon (¹³C) signals in intricately substituted picolinates. acs.org Temperature-dependent NMR studies can also provide insight into the dynamic behavior and conformational flexibility of these molecules in solution. acs.org

Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques like HPLC (HPLC-MS) or GC (GC-MS), is indispensable for molecular weight determination and structural analysis through fragmentation patterns. nih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental composition. researchgate.net Techniques like electrospray ionization (ESI) are particularly effective for analyzing picolinate derivatives. researchgate.netnih.gov

Beyond these core techniques, a suite of other advanced methods is becoming integrated into materials characterization. Spectroscopic techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide valuable information about functional groups and chemical bonding. researchgate.netnumberanalytics.com Surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) can be employed to analyze the elemental composition and chemical state of atoms on a material's surface. numberanalytics.com For studying materials at the nanoscale, microscopic techniques like Transmission Electron Microscopy (TEM) offer high-resolution imaging of internal structures. numberanalytics.comrepec.org The integration of these varied and powerful characterization tools will be essential for driving future innovation in the chemistry of complex picolinates.

Table 3: Advanced Characterization Techniques for Picolinate Structures

| Technique | Information Provided | Application in Picolinate Chemistry |

| Multi-dimensional NMR | Detailed connectivity and spatial relationships between atoms in a molecule. | Unambiguous structural assignment of isomers; analysis of molecular conformation and dynamics in solution. acs.orgusda.gov |

| LC-ESI-MS/MS | Molecular weight, elemental composition (with HRMS), and structural information from fragmentation. | Identification and quantification of picolinate derivatives and their metabolites; reaction monitoring. researchgate.netnih.gov |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, angles, and crystal packing. | Definitive structural proof for novel picolinate compounds and their metal complexes. researchgate.netosti.govresearchgate.net |

| FT-IR & Raman Spectroscopy | Information on molecular vibrations and functional groups present in a sample. | Confirmation of functional group transformations during synthesis; characterization of metal-ligand coordination. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical/electronic state of elements. | Characterizing surface-modified materials or heterogeneous catalysts used in picolinate synthesis. numberanalytics.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-chloro-5-(methylamino)picolinate, and how can purification challenges be addressed?

- Methodology : The synthesis typically involves halogenation and amination of pyridine precursors. For example, chlorination of methyl picolinate derivatives using reagents like methanesulfonyl chloride (as in ) or coupling reactions with methylamine. Purification challenges arise due to byproducts from incomplete substitution; techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are recommended. Monitor reaction progress via TLC or HPLC to isolate the target compound .

- Data Interpretation : Compare NMR spectra (e.g., 1H/13C-NMR in ) to confirm substitution patterns. Residual solvents or unreacted starting materials can skew purity assessments .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : 1H and 13C-NMR identify substitution positions (e.g., chloro and methylamino groups) and confirm regioselectivity. For example, coupling constants in aromatic regions distinguish between ortho/meta/para substitution .

- FTIR : Detect functional groups (C=O at ~1700 cm⁻¹ for esters, N-H stretches for methylamino groups) .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C₈H₈ClN₂O₂) and fragments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., C-3 chloro group vs. C-5 methylamino). Compare with experimental kinetics from reactions with nucleophiles like hydrazine or alkoxides .

- Contradictions : Discrepancies between predicted and observed reactivity may arise from steric hindrance or solvent effects. Molecular dynamics simulations (as in ) can model solvation shells to refine predictions .

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter biological activity, and what SAR trends emerge?

- Methodology : Synthesize analogs (e.g., replacing chloro with bromo or methylamino with ethylamino) and test in bioassays (e.g., herbicidal activity in ). Use comparative molecular field analysis (CoMFA) to correlate substituent properties (lipophilicity, steric bulk) with activity .

- Data Contradictions : If trifluoromethyl analogs show reduced activity despite higher electronegativity, investigate membrane permeability via logP measurements or cell-uptake assays .

Q. What HPLC methods optimize quantification of this compound in complex matrices (e.g., soil or biological samples)?

- Methodology : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for separation. Validate methods via spike-recovery experiments (90–110% recovery) and limit of detection (LOD < 0.1 µg/mL) .

- Advanced Tip : For matrices with interfering peaks, employ tandem mass spectrometry (LC-MS/MS) or derivatization (e.g., dansyl chloride for enhanced UV detection) .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

- Methodology :

- DSC/TGA : Differential scanning calorimetry determines precise melting points and detects polymorphs (e.g., crystalline vs. amorphous forms) .

- Solubility Studies : Use shake-flask methods in buffered solutions (pH 1–10) to assess pH-dependent solubility. Compare with Hansen solubility parameters for solvent selection .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodology :

- Stability Studies : Store samples under varying conditions (e.g., -20°C vs. 4°C, desiccated vs. humid) and monitor degradation via HPLC every 3 months.

- Stabilizers : Add antioxidants (e.g., BHT) or inert gas (N₂) purging to vials to prevent oxidation .

Computational & Mechanistic Studies

Q. Which quantum mechanical models best simulate the electronic transitions in UV-Vis spectra of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.